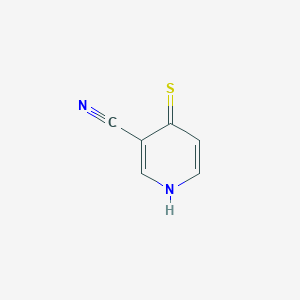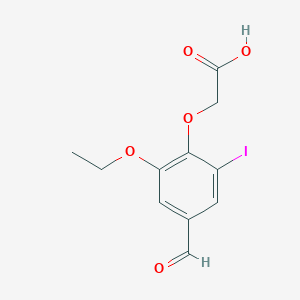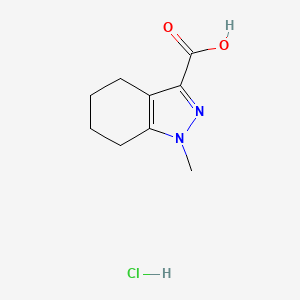![molecular formula C12H10Cl2N2O4 B2897227 3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1192227-67-0](/img/structure/B2897227.png)
3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a chemical compound with the CAS Number: 1925182-72-4 . It has a molecular weight of 317.13 . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 3-(1-(3,4-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid . The InChI code is 1S/C12H10Cl2N2O4/c13-6-3-7(14)5-8(4-6)16-11(19)9(15-12(16)20)1-2-10(17)18/h3-5,9H,1-2H2,(H,15,20)(H,17,18) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 317.13 . The InChI code is 1S/C12H10Cl2N2O4/c13-6-3-7(14)5-8(4-6)16-11(19)9(15-12(16)20)1-2-10(17)18/h3-5,9H,1-2H2,(H,15,20)(H,17,18) .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Research on novel organotin(IV) carboxylate compounds incorporating propanoic acid derivatives, including derivatives similar to the structure , has shown promising anticancer activities. These compounds were synthesized and evaluated for their antiproliferative properties against a panel of human cancer cell lines, such as prostate cancer (PC-3), colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and hepatocellular cancer (HepG2). The study found that organotin(IV) carboxylates exhibited significant cytotoxicity against these cell lines, suggesting potential applications in cancer therapy (Pantelić et al., 2021).
Antimicrobial Activities
Compounds structurally related to "3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid" have been explored for their antimicrobial properties. A study synthesized new imidazothiazole and glycocyamidine derivatives and assessed their antimicrobial activities. This research provides insights into the potential use of these compounds in combating microbial infections, highlighting the broad applicability of the chemical structure (Magd El-Din et al., 2007).
Synthesis of Pharmacologically Active Compounds
The chemical structure of interest also finds application in the synthesis of pharmacologically active compounds. Studies have demonstrated the synthesis of various derivatives with potential therapeutic applications, including the treatment of hypertension and the inhibition of angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation (Hayashi et al., 1989).
Environmental Applications
Furthermore, derivatives of the chemical structure have been studied for their role in environmental applications, such as the degradation of herbicides. This highlights the compound's potential utility in phytoremediation and the treatment of contaminated environmental sites (Germaine et al., 2006).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and using only in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-[1-(3,4-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4/c13-7-2-1-6(5-8(7)14)16-11(19)9(15-12(16)20)3-4-10(17)18/h1-2,5,9H,3-4H2,(H,15,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBBFSPPPKOGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(NC2=O)CCC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2897145.png)

![1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B2897148.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2897150.png)


![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2897154.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2897156.png)
![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2897159.png)
![2-(2-bromophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2897160.png)

![diethyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897163.png)
